molecular formula C7H9FO B6194340 4-ethynyl-4-fluorooxane CAS No. 2680539-59-5

4-ethynyl-4-fluorooxane

Cat. No.: B6194340
CAS No.: 2680539-59-5
M. Wt: 128.1
InChI Key:
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Description

4-ethynyl-4-fluorooxane: is an organic compound characterized by the presence of both an ethynyl group and a fluoro group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-4-fluorooxane typically involves the introduction of the ethynyl and fluoro groups onto an oxane ring. One common method is the reaction of an oxane derivative with ethynyl and fluoro reagents under controlled conditions. The specific reagents and conditions can vary, but the process generally requires a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-ethynyl-4-fluorooxane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The ethynyl and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups onto the oxane ring.

Scientific Research Applications

4-ethynyl-4-fluorooxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-ethynyl-4-fluorooxane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-ethynyl-4-fluorobenzene: Similar structure but with a benzene ring instead of an oxane ring.

    4-ethynyl-4-fluorocyclohexane: Similar structure but with a cyclohexane ring instead of an oxane ring.

Uniqueness: 4-ethynyl-4-fluorooxane is unique due to the presence of both an ethynyl and a fluoro group on an oxane ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring structures.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethynyl-4-fluorooxane can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "2-bromo-2-fluoroethanol", "sodium hydride", "acetylene", "tetrahydrofuran", "potassium carbonate", "diethyl ether", "sodium iodide", "copper(I) iodide", "copper(II) sulfate pentahydrate", "sodium ascorbate" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-fluoroethanol to 2-bromo-2-fluoroethyl acetate", "React 2-bromo-2-fluoroethanol with acetic anhydride in the presence of pyridine to form 2-bromo-2-fluoroethyl acetate", "Step 2: Conversion of 2-bromo-2-fluoroethyl acetate to 4-fluoro-2-iodobutyric acid ethyl ester", "React 2-bromo-2-fluoroethyl acetate with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate", "Add ethyl iodide to the reaction mixture and heat to form 4-fluoro-2-iodobutyric acid ethyl ester", "Step 3: Conversion of 4-fluoro-2-iodobutyric acid ethyl ester to 4-fluoro-2-iodobutyric acid", "Hydrolyze 4-fluoro-2-iodobutyric acid ethyl ester with potassium carbonate in water to form 4-fluoro-2-iodobutyric acid", "Step 4: Conversion of 4-fluoro-2-iodobutyric acid to 4-fluoro-2-iodobutyric acid propargyl ester", "React 4-fluoro-2-iodobutyric acid with propargyl alcohol in the presence of diethyl ether and p-toluenesulfonic acid to form 4-fluoro-2-iodobutyric acid propargyl ester", "Step 5: Conversion of 4-fluoro-2-iodobutyric acid propargyl ester to 4-ethynyl-4-fluorooxane", "React 4-fluoro-2-iodobutyric acid propargyl ester with acetylene in the presence of copper(I) iodide, copper(II) sulfate pentahydrate, and sodium ascorbate to form 4-ethynyl-4-fluorooxane" ] }

CAS No.

2680539-59-5

Molecular Formula

C7H9FO

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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